4-(4-Fluoro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one
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Description
4-(4-Fluoro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one is a useful research compound. Its molecular formula is C16H16FN3O3S and its molecular weight is 349.38. The purity is usually 95%.
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Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
Piperidine derivatives, including those structurally similar to 4-(4-Fluoro-2-methylbenzenesulfonyl)-1-(pyridin-3-yl)piperazin-2-one, have been investigated for their adsorption and corrosion inhibition properties on iron surfaces. Quantum chemical calculations and molecular dynamics simulations provide insights into their global reactivity parameters and adsorption behaviors, which are crucial for understanding their interactions with metal surfaces and potential applications in corrosion inhibition (Kaya et al., 2016).
Structural Characterization and Antagonistic Properties
Research on methylbenzenesulfonamide derivatives, including structural analogs of the chemical , has shown an increasing interest due to their potential as targeting preparations for preventing human HIV-1 infection. These compounds, characterized by their structural features, offer insights into the development of new drugs targeting various receptors (Cheng De-ju, 2015).
Synthesis and Microbial Studies
The synthesis of new pyridine derivatives, involving piperazine compounds, has been explored for their antibacterial and antifungal activities. These studies underline the significance of such compounds in the development of new antimicrobial agents, highlighting their potential applications in medicinal chemistry (Patel & Agravat, 2007).
Antimicrobial Activity of Pyridine Derivatives
Further research into the antimicrobial properties of pyridine derivatives, including those structurally related to this compound, showcases the development of compounds with considerable antibacterial activity. This indicates the potential for these compounds to contribute significantly to antimicrobial drug development (Patel & Agravat, 2009).
Hydrogen-Bonded Framework Structures in Flunarizinium Salts
Research into the crystal structures of flunarizine salts, which share structural features with the subject compound, reveals the importance of hydrogen-bonded framework structures in determining their physicochemical properties. This is crucial for understanding the behavior of these compounds in various pharmaceutical formulations and their potential applications in drug design (Kavitha et al., 2014).
Properties
IUPAC Name |
4-(4-fluoro-2-methylphenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c1-12-9-13(17)4-5-15(12)24(22,23)19-7-8-20(16(21)11-19)14-3-2-6-18-10-14/h2-6,9-10H,7-8,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLEVAZAWJHGOHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCN(C(=O)C2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.